The Elusive Synthesis and Characterization of 2,4,6-Triaminoquinazoline: A Technical Overview
The Elusive Synthesis and Characterization of 2,4,6-Triaminoquinazoline: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,6-Triaminoquinazoline is a heterocyclic compound of potential interest in medicinal chemistry and drug development due to the established biological activities of the quinazoline scaffold.[1][2][3] However, a comprehensive review of publicly available scientific literature reveals a significant scarcity of detailed information regarding its specific synthesis and characterization. This technical guide summarizes the limited available data for 2,4,6-triaminoquinazoline and provides a generalized framework for its potential synthesis and characterization based on established methods for analogous aminoquinazoline derivatives. The intent is to furnish researchers with a foundational understanding and a strategic starting point for the exploration of this compound.
Introduction
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The substitution pattern on the quinazoline ring plays a critical role in determining the pharmacological profile of these molecules. Aminated quinazolines, in particular, have garnered significant attention as exemplified by the development of various kinase inhibitors for cancer therapy.[5][6] This guide focuses on the specific, yet sparsely documented, derivative: 2,4,6-triaminoquinazoline. Due to the limited specific data, this document will leverage established synthetic and analytical methodologies for related compounds to propose a viable pathway for its preparation and detailed characterization.
Physicochemical Properties of 2,4,6-Triaminoquinazoline
The available data for 2,4,6-triaminoquinazoline is sparse and at times contradictory across different sources. Below is a summary of the reported properties.
| Property | Value | Source |
| CAS Number | 13741-90-7 | [7] |
| 160969-03-9 | [8] | |
| Molecular Formula | C₈H₉N₅ (Predicted) | |
| Molecular Weight | 175.19 g/mol (Predicted) | |
| Melting Point | 255-257 °C | [7] |
| Boiling Point | 560.5±58.0 °C (Predicted) | [7] |
| Density | 1.499±0.06 g/cm³ (Predicted) | [7] |
| pKa | 8.06±0.30 (Predicted) | [7] |
Note: The CAS number 160969-03-9 is associated with an incorrect molecular formula and molar mass in one source[8], highlighting the need for empirical verification of this compound's identity.
Proposed Synthetic Pathway
A logical starting material would be 2,4,6-trichloroquinazoline. The synthesis could proceed through a step-wise amination, leveraging the differential reactivity of the chlorine atoms at positions 4, 2, and 6. Typically, the chlorine at the 4-position is the most susceptible to nucleophilic attack, followed by the 2-position.
Experimental Protocols
The following are generalized, hypothetical experimental protocols for the synthesis and characterization of 2,4,6-triaminoquinazoline based on the proposed workflow. These would require significant optimization and validation.
General Synthesis of 2,4,6-Triaminoquinazoline
Step 1: Synthesis of 2,6-Dichloro-4-aminoquinazoline To a solution of 2,4,6-trichloroquinazoline in a suitable solvent such as isopropanol, cooled to 0-5 °C, ammonia gas is bubbled through, or a solution of ammonia in isopropanol is added dropwise. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the precipitate is filtered, washed with cold solvent, and dried to yield the product.
Step 2: Synthesis of 6-Chloro-2,4-diaminoquinazoline 2,6-dichloro-4-aminoquinazoline is heated with a solution of ammonia in a sealed pressure vessel. The temperature is elevated to facilitate the substitution at the C2 position. After cooling, the product is isolated by filtration.
Step 3: Synthesis of 2,4,6-Triaminoquinazoline 6-Chloro-2,4-diaminoquinazoline is subjected to more forcing conditions, potentially using a higher concentration of ammonia and a higher temperature in a sealed vessel, possibly with the addition of a copper catalyst to facilitate the substitution of the less reactive chlorine at the C6 position. The final product would be purified by recrystallization or column chromatography.
Characterization Methods
The structural confirmation of the synthesized 2,4,6-triaminoquinazoline would rely on a combination of standard spectroscopic and analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the quinazoline ring and the protons of the three amino groups. The chemical shifts and coupling constants would confirm the substitution pattern. |
| ¹³C NMR | Resonances for the eight carbon atoms of the quinazoline core. The chemical shifts would be indicative of the carbon environments, particularly the carbons bearing the amino groups. |
| FT-IR | Characteristic absorption bands for N-H stretching of the primary amino groups (typically in the range of 3100-3500 cm⁻¹), N-H bending vibrations (around 1600-1650 cm⁻¹), and C=N and C=C stretching of the quinazoline ring system. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of 2,4,6-triaminoquinazoline (C₈H₉N₅). High-resolution mass spectrometry (HRMS) would provide the elemental composition. |
| Elemental Analysis | The percentage composition of Carbon, Hydrogen, and Nitrogen, which should be in agreement with the calculated values for the molecular formula C₈H₉N₅. |
Signaling Pathways and Biological Activity
A search of the available literature did not yield any specific studies on the biological activity or associated signaling pathways of 2,4,6-triaminoquinazoline. However, the broader class of quinazoline derivatives is known to interact with a variety of biological targets. For instance, many 2,4-diaminoquinazoline derivatives are known to be potent inhibitors of various kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival.[5] It is plausible that 2,4,6-triaminoquinazoline could exhibit interesting biological properties, but this would require empirical investigation.
Conclusion
2,4,6-Triaminoquinazoline remains a molecule with limited documentation in the public scientific domain. This guide has consolidated the sparse available data and proposed a logical, albeit hypothetical, framework for its synthesis and characterization based on established chemical principles for related quinazoline compounds. The provided synthetic route and characterization plan offer a foundational approach for researchers aiming to explore this compound. Further empirical studies are necessary to validate these proposed methods and to elucidate the potential biological activities and therapeutic applications of 2,4,6-triaminoquinazoline. The rich history of the quinazoline scaffold in medicinal chemistry suggests that this particular derivative could hold untapped potential, warranting its synthesis and thorough investigation.
References
- 1. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson’s Disease [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2,4,6-triaminoquinazoline | 13741-90-7 [amp.chemicalbook.com]
- 8. m.indiamart.com [m.indiamart.com]
